4-(4-Aminophenoxy)phenol
Overview
Description
4-(4-Aminophenoxy)phenol is an organic compound with the molecular formula C12H11NO2 It consists of a phenol group substituted with an aminophenoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Aminophenoxy)phenol can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction of 1-fluoro-4-nitrobenzene with hydroquinone in the presence of potassium carbonate in N-methyl-2-pyrrolidone (NMP). The resulting 4-(4-nitrophenoxy)phenol is then reduced to this compound using a palladium on activated carbon catalyst in ethanolic hydrazine hydrate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Palladium on activated carbon with hydrazine hydrate.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: this compound from 4-(4-nitrophenoxy)phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(4-Aminophenoxy)phenol has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers due to its thermal stability and mechanical properties.
Materials Science: Incorporated into materials for electronics and aerospace applications due to its excellent thermal and chemical resistance.
Biology and Medicine: Potential use in drug delivery systems and as a building block for biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenoxy)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with electrophilic centers. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)phenol: Precursor in the synthesis of 4-(4-Aminophenoxy)phenol.
4-(4-Hydroxyphenoxy)phenol: Similar structure but lacks the amino group.
4-(4-Methoxyphenoxy)phenol: Contains a methoxy group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both phenol and amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable polymers makes it valuable in materials science and polymer chemistry .
Properties
IUPAC Name |
4-(4-aminophenoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZLLFXFYSNLKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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